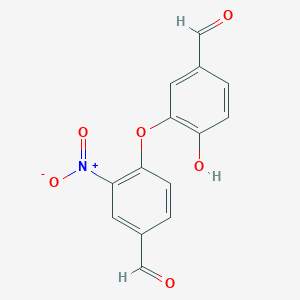
3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde is an organic compound with a complex structure that includes both aldehyde and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by formylation and subsequent reactions to introduce the hydroxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzoic acid.
Reduction: 3-(4-Formyl-2-aminophenoxy)-4-hydroxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate
- Methyl 3-(4-formyl-2-nitrophenoxy)benzoate
- (4-Formyl-2-nitrophenoxy)acetic acid
Uniqueness
3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde is unique due to the presence of both aldehyde and nitro groups on the same aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54291-82-6 |
|---|---|
Molekularformel |
C14H9NO6 |
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
3-(4-formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H9NO6/c16-7-9-2-4-13(11(5-9)15(19)20)21-14-6-10(8-17)1-3-12(14)18/h1-8,18H |
InChI-Schlüssel |
YSLHFTNDHICDKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















